molecular formula C11H12O3 B6226391 2-(1-phenoxycyclopropyl)acetic acid CAS No. 2300549-00-0

2-(1-phenoxycyclopropyl)acetic acid

Cat. No.: B6226391
CAS No.: 2300549-00-0
M. Wt: 192.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-phenoxycyclopropyl)acetic acid is an organic compound that features a cyclopropyl ring substituted with a phenoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenoxycyclopropyl)acetic acid typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of phenol with cyclopropyl bromide to form phenoxycyclopropane, which is then subjected to carboxylation to yield the desired acetic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1-phenoxycyclopropyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid, while reduction could produce phenoxycyclopropanol .

Scientific Research Applications

2-(1-phenoxycyclopropyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-phenoxycyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The cyclopropyl ring may also contribute to the compound’s biological effects by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-phenoxycyclopropyl)acetic acid is unique due to the combination of the phenoxy group and the cyclopropyl ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

2300549-00-0

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.